molecular formula C₁₉H₂₈ClN₃O₅S B1662772 Sulamserod CAS No. 219757-90-1

Sulamserod

Cat. No. B1662772
M. Wt: 446 g/mol
InChI Key: NBUGBCTWXCXBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulamserod, also known as RS-100302, is a potent 5-HT4 receptor antagonist with antiarrhythmic activity . It is used for the study of atrial fibrillation and cardiovascular related diseases .


Molecular Structure Analysis

The molecular formula of Sulamserod is C19H28ClN3O5S . The exact mass is 445.14 and the molecular weight is 445.96 . The SMILES representation is CS(=O)(NCCN1CCC(CCC(C2=C3OCCOC3=C(N)C(Cl)=C2)=O)CC1)=O .

properties

IUPAC Name

N-[2-[4-[3-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O5S/c1-29(25,26)22-6-9-23-7-4-13(5-8-23)2-3-16(24)14-12-15(20)17(21)19-18(14)27-10-11-28-19/h12-13,22H,2-11,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUGBCTWXCXBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176382
Record name Sulamserod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulamserod

CAS RN

219757-90-1
Record name Sulamserod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219757901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulamserod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULAMSEROD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73EBX462X5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulamserod
Reactant of Route 2
Sulamserod
Reactant of Route 3
Reactant of Route 3
Sulamserod
Reactant of Route 4
Reactant of Route 4
Sulamserod
Reactant of Route 5
Sulamserod
Reactant of Route 6
Sulamserod

Citations

For This Compound
28
Citations
BA Kowalczyk, Robinson… - Organic Process Research …, 2001 - ACS Publications
… Sulamserod hydroiodide to Sulamserod free base. Sulamserod free base was converted to Sulamserod … The manufactured Sulamserod hydrochloride was closely examined at a …
Number of citations: 8 pubs.acs.org
R Borman - Emerging Drugs, 2001 - Taylor & Francis
… The two key compounds in the class are piboserod and sulamserod. The former reached Phase III trials with SmithKline Beecham before development was halted in 1999. Early studies …
Number of citations: 10 www.tandfonline.com
M Delvaux - Annals of Gastroenterology, 2002 - 172.104.143.169
The gut constitutes the main reservoir of the body s serotonin. The latter has effects not only on colonic motility via activation of cholinergic or nitric oxide-dependent neurons but also on …
Number of citations: 4 172.104.143.169
RD Clark, A Jahangir, M Alam, C Rocha, L Lin… - Bioorganic & medicinal …, 2005 - Elsevier
… .2, 3 Our initial clinical candidate, the aryl ketone sulamserod (1), 3 demonstrated good oral … monitored in humans, further development of sulamserod was not pursued. The search for a …
Number of citations: 4 www.sciencedirect.com
F Cremonini, NJ Talley - Nature Clinical Practice Gastroenterology & …, 2005 - nature.com
The pathophysiology of irritable bowel syndrome (IBS) is heterogeneous; it is possible for several mechanisms to be disturbed in the same patient. Isolating a single target for …
Number of citations: 28 www.nature.com
NJ Talley - The American journal of gastroenterology, 2003 - Elsevier
The management of the irritable bowel syndrome (IBS) remains unsatisfactory. For abdominal pain, antispasmodics are, at best, of only modest efficacy. Tricyclic antidepressants in low …
Number of citations: 157 www.sciencedirect.com
D Lesbros‐Pantoflickova, P Michetti… - Alimentary …, 2004 - Wiley Online Library
To evaluate therapies available for the treatment of irritable bowel syndrome, and provide consensus recommendations for their use, a total of 51 double‐blind clinical trials using …
Number of citations: 299 onlinelibrary.wiley.com
DR Saxena - 2016 - lib.unipune.ac.in
… The product was used for the synthesis of sulamserod, a drug candidate. …
Number of citations: 2 lib.unipune.ac.in
NJ Talley - The Lancet, 2001 - thelancet.com
Irritable bowel syndrome (IBS) is common and can be disabling. Several drugs that modulate serotonin (5HT) and other neurotransmitters in the gut (neuroenteric modulators) have …
Number of citations: 263 www.thelancet.com
R Pecini, H Elming, OD Pedersen… - Expert Opinion on …, 2005 - Taylor & Francis
Atrial fibrillation is the most common sustained cardiac arrhythmia and is a frequent reason for antiarrhythmic therapy. Existing antiarrhythmic drugs have important side effects and …
Number of citations: 23 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.